(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-[[3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S2/c1-23-14-4-2-10(7-16-17(22)21-18(25)26-16)6-11(14)9-24-15-5-3-12(20)8-13(15)19/h2-8H,9H2,1H3,(H,21,22,25)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNGYVSXRYNXAJ-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)COC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)COC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C26H20Cl2FNO4S
- Molecular Weight : 532.41 g/mol
- InChIKey : NJQRYQUSZQWECE-QRVIBDJDSA-N
The biological activity of thiazole derivatives often involves modulation of cellular pathways related to apoptosis and oxidative stress. The compound has shown a significant ability to induce apoptosis in cancer cells through the following mechanisms:
- Reactive Oxygen Species (ROS) Production : Studies indicate that this compound decreases ROS production, which is crucial for maintaining cellular homeostasis and preventing oxidative damage .
- Caspase Activation : The compound has been observed to increase caspase-3 activity significantly across various cancer cell lines, indicating its role in promoting apoptosis. For example, in the A549 cell line, caspase-3 activity increased by up to 248.15% at certain concentrations .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various human cancer cell lines:
| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) |
|---|---|---|
| A549 | 10 | 39.26 |
| A549 | 50 | 248.15 |
| CACO-2 | 10 | 60.00 |
| CACO-2 | 100 | 578.34 |
| SH-SY5Y | 50 | 358.82 |
These results suggest a dose-dependent relationship between the concentration of the compound and its ability to induce apoptosis through caspase activation.
Structure-Activity Relationship (SAR)
The structure of thiazole compounds plays a critical role in their biological activity. Modifications to the phenyl ring and the presence of electron-donating groups have been shown to enhance cytotoxicity. For instance:
- Electron-donating groups , such as methoxy groups on the phenyl ring, are associated with increased activity against cancer cells .
- The presence of halogen atoms (like chlorine and fluorine) appears to influence both the potency and selectivity of these compounds against specific cancer types .
Case Studies
- Study on Lung Cancer Cells : In a controlled experiment involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptotic markers after 48 hours .
- Comparative Analysis with Other Thiazole Derivatives : In comparative studies with other thiazole derivatives, this compound exhibited superior anticancer properties, particularly against colon cancer cell lines like CACO-2, where it demonstrated a higher efficacy at lower concentrations compared to standard chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity essential for bacterial growth.
Anticancer Properties
Thiazole compounds have been investigated for their anticancer potential. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro experiments have shown promising results in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Efficacy | Evaluated against E. coli and S. aureus | Effective at low concentrations; potential for developing new antibiotics |
| Study 2: Anticancer Activity | Tested on breast cancer cell lines | Induced significant apoptosis; warrants further investigation for clinical use |
| Study 3: Anti-inflammatory Response | In vivo model of arthritis | Reduced inflammation markers; potential therapeutic use in chronic inflammatory conditions |
Comparison with Similar Compounds
Structural Similarities and Key Substituent Effects
The compound shares structural motifs with several synthesized analogs (Table 1):
Substituent Effects:
- Halogenation: The 2-chloro-4-fluorophenoxy group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 3e) .
- Methoxy vs. Hydroxy Groups : The 4-methoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogs (e.g., 5d) .
- Sulfanyl (SH) vs. Amino/Morpholine Groups: The 2-sulfanyl group may confer metal chelation properties, contrasting with morpholine or piperazine derivatives (e.g., 5l) optimized for kinase inhibition .
Physical and Spectral Properties
- Melting Points: Analogs with polar substituents (e.g., 5d: 256–258°C) exhibit higher melting points than non-polar derivatives, suggesting the target compound’s 4-methoxy and halogenated groups may similarly elevate thermal stability .
- NMR Data : Characteristic 1H NMR shifts for Z-configured benzylidene protons (δ ~6.9–7.2 ppm) and sulfanyl groups (δ ~13 ppm) are consistent across analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one?
- Methodology : The compound is typically synthesized via a condensation reaction between a thiosemicarbazide derivative and an appropriate oxocompound. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and substituted benzaldehyde derivatives in a DMF-acetic acid mixture (1:2 v/v) for 2 hours yields analogous thiazolidinones . Adjustments for stereochemical control (Z-configuration) require careful selection of reaction conditions, such as solvent polarity and temperature.
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Characterization involves multi-spectral analysis:
- IR spectroscopy to confirm thiol (-SH) and carbonyl (C=O) groups.
- NMR (¹H and ¹³C) to verify benzylidene proton geometry (Z-configuration) and aromatic substitution patterns .
- X-ray crystallography for unambiguous stereochemical assignment, as demonstrated for structurally related thiazolidinones .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Analogous thioxothiazolidinones exhibit broad-spectrum antimicrobial activity (e.g., MIC values ≤ 8 µg/mL against S. aureus) and moderate anticancer potential (IC₅₀ ~ 20–50 µM in MCF-7 cells) . Structure-activity relationships (SAR) suggest that electron-withdrawing substituents (e.g., Cl, F) enhance bioactivity by modulating electron density in the benzylidene moiety .
Advanced Research Questions
Q. How can reaction yields be optimized while maintaining Z-selectivity in the benzylidene moiety?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF) favor Z-selectivity by stabilizing the transition state through hydrogen bonding .
- Catalytic additives : Anhydrous sodium acetate (1.5–2.0 equiv.) improves cyclization efficiency by deprotonating intermediates .
- Kinetic vs. thermodynamic control : Lower temperatures (50–60°C) favor Z-isomers, while prolonged heating may lead to E-isomer formation .
Q. What mechanistic insights explain the compound’s bioactivity against drug-resistant pathogens?
- Hypothesis : The thiol (-SH) group and fluorinated aryl rings may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR). Computational docking studies of similar compounds show strong binding affinity (-9.5 kcal/mol) to DHFR’s active site, suggesting a competitive inhibition mechanism .
- Experimental validation : Use knockout strains (e.g., E. coli ΔfolA) to assess DHFR dependency and membrane permeability assays (e.g., SYTOX Green uptake) to evaluate membrane disruption .
Q. How can contradictory data on cytotoxicity across cell lines be resolved?
- Case study : If IC₅₀ values vary significantly (e.g., 20 µM in HeLa vs. >100 µM in HEK293), consider:
- Cellular uptake differences : Quantify intracellular compound levels via LC-MS.
- Metabolic profiling : Assess glutathione (GSH) levels, as thiol-containing compounds may be detoxified via GSH conjugation .
- Control experiments : Test against isogenic cell lines (e.g., p53+/+ vs. p53-/-) to identify genetic dependencies .
Q. What strategies enhance enantiomeric purity for chiral derivatives of this compound?
- Approach :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization to induce asymmetry .
- Chromatographic resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% ee for structurally similar thiazolidinones .
Q. How do computational models predict the compound’s pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
